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Compound of Interest

Compound Name: 1,3,5-Cyclohexatriyne

Cat. No.: B14706539 Get Quote

Technical Support Center: DFT Calculations for
1,3,5-Cyclohexatriyne
Welcome to the technical support center for computational researchers. This resource provides

troubleshooting guidance and frequently asked questions (FAQs) to address Self-Consistent

Field (SCF) convergence issues encountered during Density Functional Theory (DFT)

calculations of the highly strained and hypothetical molecule, 1,3,5-cyclohexatriyne.

Troubleshooting Guide: Overcoming SCF
Convergence Failure
Question: My DFT calculation for 1,3,5-cyclohexatriyne
is failing to converge. What steps can I take to resolve
this?
Answer:

Convergence issues with 1,3,5-cyclohexatriyne are common due to its highly strained, cyclic

cumulene structure and potential for strong static correlation. Follow this systematic

troubleshooting workflow to diagnose and resolve the problem.
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SCF Fails to Converge

1. Verify Input Geometry and Parameters
- Correct coordinates?

- Plausible bond lengths?
- Correct charge and multiplicity?

2. Modify the Initial Guess Orbitals
- Use a smaller basis set for initial convergence?

- Read orbitals from a previous successful (or partially converged) calculation?
- Use different guess algorithms (e.g., SAD, Huckel)?

Input OK

SCF Converged

Error Found & Fixed

3. Adjust SCF Algorithm Parameters
- Increase max SCF cycles?

- Employ level shifting or damping?
- Use quadratic convergence methods (e.g., QCSCF)?

- Modify DIIS settings?

Still Fails

Converged

4. Change Functional and/or Basis Set
- Try a different functional (e.g., hybrid vs. pure DFT)?

- Use a more flexible basis set?

Still Fails

Converged

5. Consider Multi-Reference Character
- Is the HOMO-LUMO gap very small?

- Does the system exhibit strong static correlation?
- If yes, consider methods beyond single-reference DFT.

Still Fails Converged

Click to download full resolution via product page

A step-by-step workflow for troubleshooting DFT convergence issues.
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Frequently Asked Questions (FAQs)
Initial Steps and Basic Checks
Q1.1: What are the most common initial errors to check for in the input file?

A1.1: Before attempting more advanced solutions, always verify the fundamentals of your input

file.[1] Common mistakes include:

Incorrect Geometry: Ensure atomic coordinates are reasonable. Even small deviations in the

initial geometry of a strained molecule can hinder convergence.

Charge and Multiplicity: Double-check that the total charge and spin multiplicity are correctly

specified for your system.

Basis Set and Functional: Confirm that the chosen basis set and functional are appropriate

for the system and are correctly formatted in the input.

Advanced SCF Strategies
Q2.1: My input is correct, but the calculation still oscillates and fails to converge. What should I

try next?

A2.1: Oscillation between two energy values often indicates that two orbitals are close in

energy.[1][2] Several techniques can help dampen these oscillations:

Damping and Mixing: Introduce a damping factor or mix a percentage of the previous

iteration's Fock matrix with the current one.[1][2] This can slow down convergence but often

helps to avoid large, destabilizing changes between SCF cycles.

Level Shifting: Artificially increase the HOMO-LUMO gap by adding a positive energy shift to

the virtual orbitals. This can significantly improve convergence, especially for systems with

small gaps.

Increasing SCF Cycles: If the energy is slowly converging, simply increasing the maximum

number of SCF iterations might be sufficient.[1][2] However, if the energy is oscillating, this is

unlikely to solve the underlying problem.
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Q2.2: What are DIIS and QCSCF, and when should I use them?

A2.2:

DIIS (Direct Inversion in the Iterative Subspace): This is a standard acceleration method that

extrapolates from previous iterations to predict a better solution.[2] Sometimes, for difficult

systems, modifying the DIIS subspace size can improve performance.[1] In very challenging

cases, temporarily disabling DIIS in the initial cycles can help.

QCSCF (Quadratic Convergence SCF): These are more computationally expensive

methods, like Newton-Raphson, that use second-order information (the Hessian) to take

more direct steps towards the minimum.[3] They can be very effective when standard

methods fail, especially close to convergence.

Choice of Computational Method
Q3.1: Can the choice of DFT functional or basis set affect convergence?

A3.1: Yes, absolutely.

Functionals: Some pure DFT functionals can have difficulty with highly delocalized or

electronically complex systems.[4] Hybrid functionals (like B3LYP) that include a portion of

exact Hartree-Fock exchange often provide better stability.

Basis Sets: While a larger, more flexible basis set is generally more accurate, it can also

introduce near-linear dependencies that complicate convergence. If you are struggling with a

large basis set, try to obtain initial converged orbitals with a smaller one first.

Q3.2: What if single-reference DFT is not appropriate for 1,3,5-cyclohexatriyne?

A3.2: 1,3,5-cyclohexatriyne is a benzyne isomer and, like other benzynes, is known to have a

strained electronic structure.[5][6] This high degree of strain and unusual bonding can lead to a

small HOMO-LUMO gap and significant static (multi-reference) correlation. In such cases,

single-reference methods like standard DFT may be inadequate. If you consistently fail to

achieve convergence or obtain physically questionable results (e.g., incorrect symmetries), the

system may require multi-reference methods (like CASSCF or MRCI) for an accurate

description.
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Summary of Key Computational Parameters
The following table summarizes recommended starting points and alternative strategies for key

parameters in your DFT calculation.

Parameter
Recommended
Starting Point

Troubleshooting
Strategy

Rationale

Initial Geometry

Pre-optimized at a

lower level of theory

(e.g., HF/STO-3G)

Manually adjust bond

lengths to be

chemically

reasonable.

A good starting

geometry is crucial for

convergence.

SCF Cycles 128
Increase to 512 or

1024.[1][2]

Allows more attempts

for slow-to-converge

systems.

Convergence

Algorithm
DIIS

Switch to QCSCF, or

use damping/level

shifting.

DIIS can sometimes

oscillate; second-

order methods are

more robust but

costly.[2][3]

Initial Guess Default (e.g., SAD)

Read orbitals from a

converged calculation

with a smaller basis

set.

Provides a better

starting point for the

SCF procedure.[1]

DFT Functional
Hybrid (e.g., B3LYP,

PBE0)

Try different

functionals, including

range-separated

ones.

The electronic

structure is sensitive

to the amount of exact

exchange.[4]

Basis Set
Pople-style (e.g., 6-

31G*)

Start with a minimal

basis (e.g., STO-3G),

then increase size.

Smaller basis sets

have fewer degrees of

freedom and can be

easier to converge.

Experimental Protocol: A Standard DFT Workflow
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For a researcher tackling the calculation of 1,3,5-cyclohexatriyne, a typical experimental

protocol would follow these steps:

Structure Preparation: Construct an initial 3D structure of 1,3,5-cyclohexatriyne. Due to its

hypothetical nature, initial bond lengths might be estimated from related, known molecules

like benzyne.[6]

Initial Optimization (Low Level): Perform a geometry optimization using a computationally

inexpensive method, such as Hartree-Fock with a minimal basis set (e.g., HF/STO-3G). This

provides a reasonable starting geometry.

Main DFT Calculation (Target Level):

Use the optimized geometry from the previous step as the input.

Select the desired DFT functional and a more robust basis set (e.g., B3LYP/6-

311+G(d,p)).

Set a higher-than-default number of SCF cycles (e.g., maxcycle=512).

If convergence fails, systematically apply the troubleshooting strategies outlined above,

starting with adjustments to the SCF algorithm (e.g., enabling level shifting or quadratic

convergence).

Frequency Analysis: Once a stationary point on the potential energy surface is found (i.e.,

the geometry optimization converges), perform a vibrational frequency calculation. This is

crucial to confirm that the obtained structure is a true energy minimum (no imaginary

frequencies).

Property Calculation: Following successful optimization and frequency confirmation, proceed

with the calculation of desired electronic and structural properties.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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